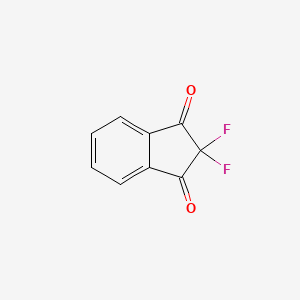

2,2-Difluoro-1H-indene-1,3(2H)-dione

Description

Contextual Significance of Indenedione Scaffolds in Chemical Science

The 1H-indene-1,3(2H)-dione, or indandione, nucleus is recognized in chemical science as a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The indenedione structure, a rigid bicyclic system containing a β-diketone, has been extensively studied and modified to create a wide range of biologically active compounds. Derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.

Beyond medicinal chemistry, the indenedione scaffold is a versatile building block in organic synthesis. The reactive methylene (B1212753) group positioned between the two carbonyls (the C-2 position) is readily functionalized, allowing for the construction of complex molecular architectures, including fused heterocyclic systems and spiro compounds. In materials science, the electron-accepting nature of the indenedione core makes it a useful component in the design of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Strategic Role of Fluorination in Indenedione Chemistry and Properties

The introduction of fluorine into organic molecules is a widely used strategy in modern chemistry to modulate their physical, chemical, and biological properties. When applied to the indenedione scaffold at the C-2 position to create 2,2-Difluoro-1H-indene-1,3(2H)-dione, fluorination plays a critical strategic role.

The two fluorine atoms are highly electronegative and act as potent electron-withdrawing groups. This effect significantly enhances the electron-accepting character of the indenedione core, a key property for its use in organic semiconductors. smolecule.com This enhanced electron affinity allows for precise tuning of molecular energy levels, which is essential for optimizing the performance of electronic devices. smolecule.com

In the context of medicinal chemistry, the replacement of two hydrogen atoms with fluorine atoms at a metabolically susceptible position can block enzymatic degradation, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. smolecule.com Furthermore, the C-F bond can influence molecular conformation and improve binding affinity to target proteins through various non-covalent interactions. smolecule.com The difluoro substitution also provides a unique combination of increased lipophilicity, which can aid in crossing cellular membranes. smolecule.com

Research Trajectories for this compound

Current and emerging research involving this compound is concentrated in several key areas:

Organic Electronics : A primary research focus is its use as a terminal acceptor unit in the design of non-fullerene acceptors (NFAs) for organic solar cells. smolecule.com NFAs are sought as alternatives to traditional fullerene derivatives, and the strong electron-withdrawing nature of the 2,2-difluoroindenedione moiety is crucial for efficient charge separation and transport in photovoltaic devices. smolecule.com It is also incorporated into donor-acceptor molecular architectures to create advanced Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. smolecule.com The rigid, planar structure and enhanced stability provided by the fluorine atoms are advantageous for these applications. smolecule.com

Advanced Synthetic Methodologies : The compound is a target for the development of novel synthetic methods. Visible-light photoredox catalysis has emerged as a powerful tool for constructing complex fluorinated molecules under mild conditions. smolecule.com Research in this area explores reactions like oxidative [3+2] cycloadditions and radical difluoromethylation, using the 2,2-difluoroindenedione scaffold to access new chemical entities. smolecule.commdpi.comorganic-chemistry.org These methods are critical for building libraries of compounds for further study.

| Parameter | Optimal Condition | Yield (%) |

| Photocatalyst | Ru(bpy)₃Cl₂ | 89 |

| Oxidative Quencher | Methyl Viologen (MV²⁺) | 89 |

| Solvent | Nitromethane | 89 |

| Light Source | Household Bulb (450 nm) | 89 |

This table illustrates typical parameters optimized in visible-light-catalyzed cycloaddition reactions involving scaffolds similar to this compound, demonstrating the high efficiency achievable with modern synthetic methods. Data derived from studies on related systems. smolecule.com

Structure

3D Structure

Properties

CAS No. |

76185-13-2 |

|---|---|

Molecular Formula |

C9H4F2O2 |

Molecular Weight |

182.12 g/mol |

IUPAC Name |

2,2-difluoroindene-1,3-dione |

InChI |

InChI=1S/C9H4F2O2/c10-9(11)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H |

InChI Key |

ORFXWUQTYBXJFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoro 1h Indene 1,3 2h Dione and Analogues

Direct Fluorination Pathways to Indenedione Derivatives

Direct fluorination is a primary strategy for synthesizing 2,2-difluoro-1H-indene-1,3(2H)-dione, involving the conversion of the C-H bonds at the C2 position of the 1H-indene-1,3(2H)-dione scaffold to C-F bonds. This transformation typically employs electrophilic fluorinating agents.

One common method involves the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction mechanism is proposed to proceed through an attack of the enol's double bond onto the electrophilic fluorine of Selectfluor®, followed by deprotonation. encyclopedia.pubmdpi.com Repeating this process allows for the introduction of a second fluorine atom to yield the 2,2-difluoro derivative. encyclopedia.pubmdpi.com While monofluorination of 1,3-diketone substrates is often rapid, the second fluorination step can be significantly slower. nih.govbeilstein-journals.org The rate-determining step for the difluorination is often the enolization of the intermediate 2-fluoro-1,3-diketone. nih.gov

Another significant direct fluorination approach utilizes elemental fluorine (F₂) gas, which presents a cost-effective option for large-scale synthesis. nih.govbeilstein-journals.org Research has shown that passing fluorine gas through solutions of 1,3-diketones in the presence of a mediating agent like quinuclidine (B89598) can effectively produce 2,2-difluoro-1,3-dicarbonyl derivatives. nih.govnih.govresearchgate.net Quinuclidine is believed to react with fluorine in situ to generate a fluoride (B91410) ion, which facilitates the rate-limiting enolization of the 2-fluoro intermediate, and an electrophilic N-F fluorinating agent that reacts with the enol species. nih.govnih.govresearchgate.net

The table below summarizes the outcomes of quinuclidine-mediated difluorination for various dibenzoylmethane (B1670423) derivatives, which are analogues of the indenedione system. nih.gov

| Entry | Substrate (Dibenzoylmethane Derivative) | Product | Yield (%) |

| 1 | 1,3-Diphenylpropane-1,3-dione | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | 85 |

| 2 | 1,3-Bis(4-methylphenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-methylphenyl)propane-1,3-dione | 82 |

| 3 | 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione | 79 |

| 4 | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 2,2-Difluoro-1,3-bis(4-chlorophenyl)propane-1,3-dione | 88 |

| This table is generated based on data reported for analogous 1,3-diketone systems. nih.gov |

Multistep Synthetic Routes Utilizing Fluorinated Precursors

An alternative to direct fluorination is the construction of the indenedione ring system from precursors that already contain the required fluorine atoms.

Derivations from Fluorinated Phthalic Acid and Anhydride Systems

This approach builds the five-membered ring of the indenedione onto a pre-fluorinated benzene (B151609) ring. A common industrial-scale synthesis for this compound starts with fluorinated phthalate (B1215562) derivatives. smolecule.com The general, non-fluorinated version of this synthesis involves the nucleophilic addition of an alkyl acetate (B1210297) to a dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation. encyclopedia.pubnih.govbeilstein-journals.org

In the fluorinated pathway, a starting material such as diethyl 2,2-difluorophthalate undergoes a condensation reaction with a malonate ester in the presence of a base (e.g., K₂CO₃). smolecule.com This forms a β-ketoester intermediate. The synthesis is completed by acidic hydrolysis and subsequent thermal decarboxylation to yield the final this compound. smolecule.com

Transformation of Fluorinated Benzocyclobutene Intermediates

The synthesis of fluorinated indenediones from fluorinated benzocyclobutene intermediates is a less common but plausible strategy, leveraging the ring strain of the four-membered ring. While specific examples detailing the transformation of a fluorinated benzocyclobutene directly to this compound are not prevalent in the provided sources, synthetic strategies involving fluorinated bridged bicyclic compounds demonstrate the manipulation of strained ring systems in organofluorine chemistry. researchgate.net Pyrolysis of compounds like 2-diazo-1,3-indanedione can lead to ketene (B1206846) intermediates that form benzocyclobutenone derivatives, indicating a synthetic relationship between these structural classes.

Regioselective and Stereoselective Considerations in Fluorinated Indenedione Synthesis

Regioselectivity is a critical consideration in the synthesis of fluorinated indenedione analogues, particularly when substitutions are present on the aromatic ring. For the parent this compound, the primary regioselective challenge is to ensure fluorination occurs exclusively at the C2 position of the five-membered ring without affecting the aromatic system.

In the synthesis of more complex analogues, substituents on the indenedione precursor can direct the regioselectivity of reactions. For instance, the presence of an alkoxy group at the 5-position can selectively activate one of the two ketone groups through mesomeric effects. encyclopedia.pubnih.gov Similarly, steric hindrance from bulky substituents can be used as a strategy to control the regioselectivity of subsequent chemical modifications. encyclopedia.pubnih.gov While stereoselectivity is not a factor in the synthesis of achiral this compound, it becomes crucial when synthesizing analogues that contain additional chiral centers. The development of asymmetric synthesis methods is a key area of research for producing enantiomerically pure fluorinated compounds. nih.gov

Advanced Catalytic Systems and Reaction Conditions for Enhanced Synthesis

Modern synthetic chemistry has seen the introduction of advanced catalytic systems to improve the synthesis of complex molecules like fluorinated indenediones. Visible-light photocatalysis has emerged as a powerful technique for constructing fluorinated scaffolds. smolecule.com

Ruthenium polypyridyl complexes, such as Ru(bpy)₃²⁺, can act as photocatalysts under visible light irradiation to facilitate reactions like oxidative [3+2] cycloadditions. smolecule.com These reactions leverage the electron-deficient nature of the dione (B5365651) moiety. The mechanism often involves a single-electron transfer (SET) from the photocatalyst to one of the reactants, generating radical intermediates that drive the reaction forward. smolecule.com Key parameters that can be optimized include the choice of photocatalyst, the use of an oxidative quencher like methyl viologen (MV²⁺), and the solvent. smolecule.com

Photoredox catalysis can also be used for radical difluoromethylation pathways, offering another route to introduce fluorine atoms into the indenedione scaffold. smolecule.com Furthermore, dual photoredox systems, which combine two different photocatalysts (e.g., Ru(bpy)₃²⁺ and an organic dye like eosin (B541160) Y), can mimic the Z-scheme of natural photosynthesis to achieve cascaded electron transfers and improve the efficiency of energy-intensive steps. smolecule.com

Emerging Synthetic Strategies for this compound Analogues

The development of novel synthetic methods continues to expand the toolkit available for preparing this compound analogues. The aforementioned visible-light-mediated cycloaddition and photoredox-catalyzed radical additions represent key emerging strategies that allow for efficient structure-activity relationship exploration. smolecule.com

These modern methods provide access to complex fluorinated scaffolds under mild reaction conditions. For example, visible-light-catalyzed oxidative [3+2] cycloaddition strategies can be used to engage the dione in radical-mediated reactions to form intricate bicyclic systems. smolecule.com Such advanced methodologies are crucial for synthesizing novel analogues for various applications, including the development of non-fullerene acceptors for organic solar cells, which often involves Knoevenagel condensation reactions with the this compound core. smolecule.com

Reactivity and Functional Derivatization of 2,2 Difluoro 1h Indene 1,3 2h Dione

Electrophilic and Nucleophilic Reactivity of the 2,2-Difluoro-1H-indene-1,3(2H)-dione Moiety

The electronic character of this compound is predominantly electrophilic. The high electronegativity of the two fluorine atoms and the two oxygen atoms of the carbonyl groups creates a significant electron deficiency across the molecule. nih.gov This strong inductive and resonance electron-withdrawing effect enhances the electrophilicity of the carbonyl carbons, making them highly susceptible to attack by nucleophiles.

Furthermore, the entire dione (B5365651) moiety is electron-deficient, which influences the aromatic ring, although direct electrophilic substitution on the ring is generally impeded (see Section 3.3). The molecule's electron-deficient nature allows it to participate in radical-mediated reactions and act as an acceptor in charge-transfer complexes. nih.gov

Unlike its non-fluorinated counterpart, 1H-indene-1,3(2H)-dione, the 2,2-difluoro derivative lacks protons at the C2 position. This structural feature is critical as it prevents the formation of an enolate at this position under basic conditions. Consequently, the nucleophilic character typically associated with the α-carbon of 1,3-dicarbonyl compounds is absent in this compound, fundamentally altering its reactivity profile and precluding self-condensation pathways.

Carbonyl Reactivity and Condensation Reactions

The primary sites for chemical transformation on the this compound molecule are the two carbonyl groups. These groups readily undergo nucleophilic addition, which is the basis for various condensation reactions.

The Knoevenagel condensation is a cornerstone reaction involving the carbonyl groups of this compound. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to one of the carbonyls, followed by dehydration to yield an α,β-unsaturated product. researchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). researchgate.netnih.gov

This condensation is a pivotal strategy for the synthesis of advanced functional materials, particularly non-fullerene acceptors (NFAs) for organic solar cells. nih.gov In these syntheses, the indenedione moiety serves as a potent electron-accepting terminal group, and the Knoevenagel reaction is used to connect it to a larger π-conjugated core. nih.gov The reaction enhances the electron-accepting properties and allows for fine-tuning of the electronic and optical characteristics of the final molecule.

Table 1: Representative Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Solvent | Product Type |

| This compound | Malononitrile | Piperidine | Ethanol | 2-(2,2-Difluoro-3-oxo-indan-1-ylidene)malononitrile |

| This compound | Ethyl Cyanoacetate | Pyridine/AcOH | Toluene | Ethyl 2-cyano-2-(2,2-difluoro-3-oxo-indan-1-ylidene)acetate |

| Aldehyde-functionalized Donor Core | This compound | Piperidine | Chloroform | A-D-A Type Non-Fullerene Acceptor |

Note: This table presents generalized examples based on established Knoevenagel reaction principles for related indanediones. Specific conditions may vary.

The classical Aldol condensation involves the reaction of an enolate with a carbonyl compound. For 1,3-dicarbonyl systems, this can include a self-condensation pathway. For instance, the non-fluorinated 1H-indene-1,3(2H)-dione undergoes a base- or acid-catalyzed self-condensation to form a well-known dimer called Bindone. nih.gov

However, as mentioned in Section 3.1, this compound cannot form an enolate at the C2 position due to the absence of α-protons. This structural constraint completely inhibits the possibility of a self-aldol condensation reaction.

While a crossed-aldol reaction, where an externally generated enolate attacks one of the carbonyl groups of the difluoro-indenedione, is theoretically possible, such pathways are not prominently reported in the literature for this specific compound. The high reactivity of the carbonyls and the specific conditions required may favor other reaction pathways, such as the Knoevenagel condensation with more acidic active methylene compounds.

Halogenation and Substitutions on the Indene (B144670) Ring System

The aromatic ring of the indene system is significantly deactivated towards electrophilic aromatic substitution. The powerful electron-withdrawing effects of the adjacent 1,3-dione functionality make the benzene (B151609) ring electron-poor and thus unreactive towards common electrophiles used in reactions like halogenation, nitration, or Friedel-Crafts alkylation. This deactivation is even more pronounced in this compound due to the additional inductive effect of the two fluorine atoms.

Studies on the parent 1H-indene-1,3(2H)-dione confirm that direct halogenation or nitration of the aromatic ring post-synthesis is not a feasible strategy. nih.gov Consequently, the synthesis of derivatives with substituents on the aromatic ring is achieved by using appropriately substituted precursors, such as a substituted phthalic acid derivative, to construct the indenedione ring system from the outset.

Chemical Transformations Involving the Difluoromethylene Group

The difluoromethylene (CF₂) group is known for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₂ unit generally inert to a wide range of chemical conditions. This stability is a key reason for its incorporation into complex molecules.

In medicinal and agrochemical chemistry, the CF₂ group is often employed as a bioisostere for an ether oxygen atom or a carbonyl group. nih.gov This substitution can enhance metabolic stability by blocking enzymatic degradation pathways, such as oxidation by cytochrome P450 enzymes, which struggle to cleave the robust C-F bonds. nih.gov As a result, there are few, if any, common synthetic transformations that selectively target the CF₂ group of this compound without degrading the rest of the molecule. Reactions involving C-F bond activation are possible but typically require harsh conditions or specialized transition-metal catalysts and are not routine derivatizations.

Heterocyclic Annulation Reactions with this compound as a Building Block

The 1,3-dicarbonyl arrangement in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. This is achieved through condensation reactions with binucleophilic reagents, where each nucleophilic site attacks one of the carbonyl carbons, leading to ring formation (annulation).

Common binucleophiles for this purpose include:

Hydrazine (B178648) and its derivatives: React with 1,3-diones to form pyrazole (B372694) rings. For example, reaction with hydrazine hydrate (B1144303) would be expected to yield a fused indeno[1,2-c]pyrazole system. nih.gov

o-Phenylenediamine: Condenses with 1,2-dicarbonyls to form quinoxalines and with 1,3-dicarbonyls to form benzodiazepines. koreascience.kr Reaction with this compound would likely yield a difluoro-substituted indeno[1,2-b] researchgate.netrsc.orgbenzodiazepine derivative.

Hydroxylamine: Reacts to form isoxazole (B147169) rings.

Beyond classical condensations, the electron-deficient dione moiety can participate in cycloaddition reactions. For example, this compound can undergo visible-light-catalyzed oxidative [3+2] cycloadditions with strained molecules like bicyclo[1.1.0]butanes to construct complex, fluorinated polycyclic scaffolds. nih.gov

Table 2: Potential Heterocyclic Annulation Reactions

| Binucleophile | Resulting Heterocyclic System (Fused to Indene Ring) |

| Hydrazine Hydrate | Dihydro-difluoro-indeno[1,2-c]pyrazol-one |

| o-Phenylenediamine | Dihydro-difluoro-indeno[1,2-b] researchgate.netrsc.orgbenzodiazepine |

| Hydroxylamine | Dihydro-difluoro-indeno[1,2-d]isoxazol-one |

| Bicyclo[1.1.0]butane | gem-difluorobicyclo[2.1.1]hexane (via cycloaddition) |

Note: This table illustrates expected products based on the known reactivity of 1,3-diones.

Advanced Spectroscopic and Computational Characterization of 2,2 Difluoro 1h Indene 1,3 2h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,2-Difluoro-1H-indene-1,3(2H)-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the aromatic protons of the indene (B144670) ring system. These protons typically appear as a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns depending on the electronic environment influenced by the difluorinated carbonyl group.

¹³C NMR: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbons (C1 and C3) are expected to resonate significantly downfield, a characteristic feature of ketone functionalities. The carbon atom bearing the two fluorine atoms (C2) would appear as a triplet due to C-F coupling. The aromatic carbons would show distinct signals in the typical aromatic region (around 120-140 ppm).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool for its characterization. nih.gov The two fluorine atoms at the C2 position are chemically equivalent and would therefore be expected to produce a single signal. huji.ac.il The chemical shift of this signal would be indicative of the electronic environment around the fluorine nuclei. ucsb.educolorado.edu Due to the high sensitivity of the ¹⁹F nucleus, this technique is particularly valuable for confirming the presence and nature of the fluorine substitution. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.8 - 8.2 | Multiplet | - |

| ¹³C (C=O) | 185 - 195 | Singlet | - |

| ¹³C (CF₂) | 115 - 125 | Triplet | ¹JCF ≈ 280-300 |

| ¹³C (Aromatic) | 125 - 140 | Multiplet | - |

| ¹⁹F | -100 to -120 | Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insights into the functional groups and bonding within a molecule. For this compound, the spectra would be dominated by characteristic vibrations of the carbonyl groups and the carbon-fluorine bonds.

The IR spectrum is expected to show a strong absorption band in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O stretching vibration in five-membered ring ketones. The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, potentially resulting in a split or broadened peak. The C-F bond stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and for a CF₂ group, two distinct bands (asymmetric and symmetric) are expected. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C=O Stretch | 1700 - 1750 | IR (strong), Raman (moderate) |

| C-F Stretch (asymmetric) | 1100 - 1400 | IR (strong) |

| C-F Stretch (symmetric) | 1000 - 1200 | IR (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR (moderate), Raman (strong) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (moderate), Raman (strong) |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of its elemental formula with high accuracy. The fragmentation pattern upon electron ionization would likely involve the loss of CO and CF₂ moieties. A common fragmentation pathway for similar diones involves the initial loss of a carbonyl group (CO), followed by further fragmentation of the resulting ion. raco.catresearchgate.net The presence of the difluoro group would likely lead to characteristic fragments containing fluorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. The aromatic indene system and the carbonyl groups are the primary chromophores. The π→π* transitions, typically of high intensity, are expected in the shorter wavelength UV region, while the lower intensity n→π* transitions of the carbonyl groups would appear at longer wavelengths. The exact positions of the absorption maxima (λ_max) are influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Key Bond Lengths | C=O ≈ 1.2 Å, C-F ≈ 1.35 Å |

| Key Bond Angles | O-C-O ≈ 120°, F-C-F ≈ 109.5° |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Properties and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can provide valuable insights that complement experimental data.

DFT calculations can be used to optimize the molecular geometry and predict bond lengths and angles, which can be compared with X-ray crystallography data if available. Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

From an electronic structure perspective, DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and the electronic absorption properties of the molecule. researchgate.net The distribution of electron density and the molecular electrostatic potential can also be mapped, providing insights into the reactive sites of the molecule. These computational approaches are invaluable for understanding the structure-property relationships of this fluorinated compound. smolecule.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of this technique to structurally related indandione systems provides a clear framework for how such simulations would yield critical insights.

MD simulations on systems containing the indandione scaffold, such as spiro[indene-2,2'- smolecule.comnih.govnih.govoxathiazine]-1,3-diones, have been employed to investigate their interaction with biological macromolecules like DNA. nih.gov These studies provide a detailed, time-resolved view of binding events, conformational changes, and the stability of molecular complexes.

For a system involving this compound, an MD simulation would typically involve the following steps:

System Setup: Defining the molecular system in a simulation box, including the dione (B5365651) molecule, any interacting partners (e.g., a protein, DNA, or solvent molecules), and setting the initial positions and velocities of all atoms.

Force Field Application: Choosing a suitable force field (a set of parameters describing the potential energy of the system) to govern the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, typically nanoseconds to microseconds, to track the trajectory of each atom.

Analysis: Analyzing the resulting trajectories to extract meaningful data.

Key parameters that are typically analyzed from MD simulations include Root-Mean-Square Deviation (RMSD) to assess structural stability, Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of molecules, and the formation and breaking of intermolecular hydrogen bonds to understand binding interactions. nih.gov For instance, in a study of spirocyclic indene-dione derivatives with DNA, MD simulations over 100 nanoseconds demonstrated that the compounds bind favorably into the minor groove of the DNA, an insight crucial for their potential application as biological probes. nih.gov

Such simulations for this compound could elucidate the impact of the gem-difluoro group on its conformational dynamics, solvation properties, and its interaction with biological targets, thereby guiding the design of new therapeutic agents or materials.

Computational Structure-Activity Relationship (SAR) Studies for Rational Design

Computational Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery and materials science. They aim to correlate the chemical structure of a compound with its biological activity or physical properties. For derivatives of 1H-indene-1,3(2H)-dione, including the 2,2-difluoro substituted variant, computational methods are instrumental in their rational design.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. smolecule.commdpi.com In the case of this compound, the two fluorine atoms significantly alter the electronic distribution of the indene-dione scaffold due to fluorine's high electronegativity. smolecule.com This modification can enhance interactions with biological targets through weak hydrogen bonds and multipolar interactions. smolecule.com

Molecular docking is a key computational technique in SAR studies. It predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This information helps in understanding the binding mechanism and in designing more potent and selective compounds.

For example, in the development of novel inhibitors for the Fibroblast Growth Factor Receptor 1 (FGFR1), a potential cancer therapy target, a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives were synthesized and evaluated. pensoft.net Molecular docking studies were performed to understand the binding interactions of these compounds within the active site of the kinase. The studies revealed that the most potent compounds formed key hydrogen bonds and hydrophobic interactions with specific amino acid residues. pensoft.net

The table below summarizes the in vitro inhibitory activities and computationally determined binding energies for some of the most potent 2-hydroxy-1H-indene-1,3(2H)-dione derivatives against FGFR1, illustrating the correlation sought in SAR studies. pensoft.net

| Compound | IC₅₀ (µM) | Binding Energy (kcal/mol) | Key Interactions |

| 7b | 3.1 | - | Hydrogen bonds with Lys514 and Asp641; Hydrophobic interactions with Leu484, Val492, Val561, Leu630. |

| 9a | 5.7 | -8.02 | Hydrogen bond with Asp641; Pi-Anion interaction with Glu531; Hydrophobic interactions with multiple residues. |

| 9b | 3.3 | -9.23 | Hydrogen bonds with Lys514 and Asp641; Hydrophobic interactions with Leu484, Val492, Lys514, Val561, Leu630. |

| 9c | 4.1 | -9.18 | Hydrogen bond with Asp641; Hydrophobic interactions with Leu484, Val492, Ala512, Lys514, Val561, Arg627, Leu630. |

| Erdafitinib (Reference) | - | -11.16 | Hydrogen bonds with Ala564 and Asp641; Pi-Anion interaction with Asp641. |

Data sourced from Jaber et al., 2024. pensoft.net

These computational SAR studies provide a rational basis for lead optimization. By understanding how structural modifications, such as the introduction of fluorine atoms or other functional groups on the indandione scaffold, affect binding affinity and biological activity, scientists can design new derivatives with improved therapeutic potential. smolecule.comnih.gov The synthetic accessibility of this compound makes it a valuable scaffold for such optimization programs, allowing for efficient exploration of the structure-activity landscape. smolecule.com

Applications of 2,2 Difluoro 1h Indene 1,3 2h Dione in Advanced Materials Science and Organic Electronics

Development as Non-Fullerene Acceptors (NFAs) in Organic Photovoltaics (OPVs)

The limitations of fullerene-based acceptors in OPVs, such as weak absorption in the visible spectrum and limited tunability of energy levels, have driven the search for alternatives. rsc.orgnih.gov Non-fullerene acceptors (NFAs) have emerged as a promising solution, and 2,2-Difluoro-1H-indene-1,3(2H)-dione has become a key component in the design of high-performance NFAs. smolecule.com These novel acceptors have contributed to a significant increase in the power conversion efficiencies (PCEs) of organic solar cells. ossila.comopticsjournal.net

The design of NFAs incorporating the this compound moiety often follows an Acceptor-Donor-Acceptor (A-D-A) architecture. smolecule.com In this design, the electron-deficient this compound units act as the terminal acceptor groups, which are connected to a central electron-rich donor core. This structure facilitates intramolecular charge transfer, a crucial process for efficient photocurrent generation. ossila.com

Key design principles include:

Strong Electron-Withdrawing End Groups: The powerful electron-accepting nature of the this compound unit is essential for creating a significant electronic push-pull effect within the molecule. ossila.com

Tunable Donor Core: The central donor unit can be chemically modified to fine-tune the optical and electronic properties of the NFA, such as its absorption spectrum and energy levels. ossila.com

Planar Molecular Structure: A planar molecular backbone promotes intermolecular π-π stacking, which is beneficial for charge transport in the solid state. nih.gov

A prominent example of an NFA based on this design is the Y6 series of acceptors, which utilize a fused-ring electron-deficient core. ossila.com The synthesis of these NFAs often involves a Knoevenagel condensation reaction between the this compound and a suitable aldehyde-functionalized donor core. smolecule.commdpi.com

The introduction of fluorine atoms onto the indene-1,3-dione framework has a profound impact on the electronic properties of the resulting NFAs. Fluorination is a widely adopted strategy to enhance the performance of organic photovoltaic materials. mdpi.com

Key Effects of Fluorination:

Energy Level Tuning: The high electronegativity of fluorine atoms leads to a downshift in both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the NFA. mdpi.comrsc.org This allows for better energy level alignment with donor materials, which can lead to a higher open-circuit voltage (Voc) in the solar cell. nih.gov

Enhanced Electron Mobility: Fluorination can promote the formation of ordered molecular packing and enhance π-π stacking, leading to increased electron mobility. mdpi.comrsc.org For instance, studies have shown that fluorinated NFAs can exhibit significantly higher electron mobilities compared to their non-fluorinated counterparts. mdpi.com

Improved Charge Transfer: The strong electron-withdrawing nature of fluorine enhances the intramolecular charge transfer characteristics of the A-D-A molecule. ossila.com This facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface, a critical step in the photovoltaic process. nih.gov

| Property | Non-Fluorinated Acceptor (e.g., Y5) | Fluorinated Acceptor (e.g., Y6) | Reference |

|---|---|---|---|

| Electron Mobility (cm²/V·s) | 5.76 × 10⁻⁷ | 5.02 × 10⁻⁵ | mdpi.com |

The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the nanoscale morphology of the active layer, which consists of an interpenetrating network of donor and acceptor materials. researchgate.netosti.govbohrium.com The morphology determines the efficiency of exciton dissociation, charge transport, and charge collection. nih.gov

The incorporation of this compound-based NFAs can significantly influence the morphology of the BHJ film:

Intermolecular Interactions: The presence of the indene-1,3-dione unit can lead to favorable intermolecular interactions that promote desirable solid-state packing and charge transport properties. smolecule.com

Crystallinity: Fluorination can affect the crystallinity of the NFA. In some cases, it can enhance π-π stacking and lead to more ordered crystalline domains, which can facilitate charge transport. mdpi.com

Phase Separation: The degree of phase separation between the donor and acceptor materials is a crucial factor. An optimal morphology consists of domain sizes that are comparable to the exciton diffusion length, typically in the range of 10-20 nm. researchgate.net

Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are used to characterize the morphology and crystallinity of the BHJ films. Studies have shown that the fluorinated Y6 acceptor can form more favorable "A-to-A" type J-aggregates and exhibit enhanced π-π stacking compared to its non-fluorinated counterpart, which contributes to improved charge transfer and electron mobility. mdpi.com

The use of this compound-based NFAs has led to remarkable improvements in the power conversion efficiency (PCE) and operational stability of organic solar cells.

High Power Conversion Efficiencies: OPVs incorporating these NFAs have achieved PCEs exceeding 19%. opticsjournal.net The high efficiencies are a result of the broad absorption of the NFAs, efficient charge generation, and reduced voltage losses. ossila.com

| Donor:Acceptor System | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|

| PM6:Y6 | 15.7% | mdpi.com |

| D18:L8-BO | >19% | opticsjournal.net |

Integration into Organic Semiconductors for Transistor Technologies

The strong electron-accepting properties of this compound also make it a valuable component in the design of n-type organic semiconductors for organic field-effect transistors (OFETs). The development of high-performance, air-stable n-channel transistors is crucial for the realization of complementary logic circuits. mpg.de

The incorporation of fluorinated indene-1,3-dione units can lead to:

High Electron Mobility: The planar structure and strong electron-withdrawing nature of the moiety can facilitate efficient electron transport. nih.gov

Air Stability: The low-lying LUMO levels resulting from fluorination can improve the resistance of the semiconductor to oxidation in air. mpg.de

While research in this area is ongoing, the principles of molecular design that have proven successful in OPVs are being applied to the development of novel organic semiconductors for transistor applications. researchgate.net

Utilization as Functional End Groups in Polymer and Small Molecule Architectures

The versatility of this compound extends to its use as a functional end group in a variety of polymer and small molecule architectures. Its strong electron-withdrawing character allows it to be used to tailor the electronic properties of conjugated materials. smolecule.comnih.gov

By attaching this moiety to the ends of a polymer chain or a small molecule, it is possible to:

Modify Energy Levels: The HOMO and LUMO levels of the material can be precisely tuned.

Influence Molecular Packing: The end groups can play a significant role in determining the solid-state packing of the molecules, which in turn affects charge transport properties.

This strategy has been employed in the design of a wide range of organic electronic materials, highlighting the importance of this compound as a versatile building block in materials science.

Emerging Applications in Electro-Optical and Advanced Functional Materials

The primary application of this compound in materials science is as a terminal electron-accepting unit in the design of organic semiconductors. smolecule.com Its strong electron-deficient character, enhanced by the two fluorine atoms, is essential for creating materials with high electron affinity, which is crucial for efficient charge separation and transport in electronic devices. smolecule.com

In the field of organic photovoltaics (OPVs) , derivatives of this compound are integral components of non-fullerene acceptors (NFAs). smolecule.com These NFAs are part of an acceptor-donor-acceptor (A-D-A) molecular framework, where the difluoro-indenedione moiety acts as the terminal acceptor (A). smolecule.com This design strategy has been instrumental in the development of NFAs that have led to power conversion efficiencies (PCEs) in organic solar cells exceeding 18%. smolecule.com The compound's structure enables the fine-tuning of frontier molecular orbital energies (HOMO/LUMO) and absorption characteristics of the NFA, which are critical for maximizing device performance. smolecule.com

Another significant application is in organic light-emitting diodes (OLEDs) . The electron-withdrawing properties and structural rigidity of the this compound unit make it a valuable component in materials for electron transport layers (ETLs) and as part of emitter molecules. smolecule.com Specifically, it has been incorporated into emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). smolecule.com In TADF emitters, the strong electron-accepting nature of the difluoro-indenedione unit facilitates the necessary small energy gap between the singlet and triplet excited states, enabling efficient harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies in OLEDs. smolecule.com

The versatility of this compound also extends to its use as an intermediate for a range of optoelectronic materials, including fluorescent probe dyes and other complex organic compounds for materials science research. coreychem.com

Elucidation of Structure-Property Relationships for Materials Performance

The performance of materials incorporating this compound is intrinsically linked to its molecular structure. The strategic placement of fluorine atoms on the indene-1,3-dione core profoundly influences the electronic and physical properties of the resulting materials.

The primary effect of the geminal difluoro substitution is the significant lowering of the molecule's LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. nih.gov This is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. smolecule.com A lower LUMO level in an acceptor material is desirable as it typically leads to a higher open-circuit voltage (Voc) in organic solar cells.

Systematic studies on A-D-A type small molecules, where the number of fluorine atoms on the terminal indenedione acceptor units is varied, have provided clear insights into these relationships. nih.gov Increasing the degree of fluorination generally leads to a red-shift in the material's absorption spectrum, allowing for the harvesting of a broader range of the solar spectrum. nih.gov

Furthermore, fluorination has a marked impact on charge transport properties. Research has shown that increasing the number of fluorine atoms on the terminal acceptor can enhance electron mobility while decreasing hole mobility. nih.gov This selective enhancement of electron transport is highly beneficial for acceptor materials in OPVs. The improved electron mobility is often attributed to enhanced intermolecular interactions and more favorable solid-state packing, with fluorinated molecules sometimes exhibiting shorter π-π stacking distances, which facilitates charge hopping between molecules. nih.gov

The table below summarizes the typical effects of fluorination on the properties of an A-D-A non-fullerene acceptor where this compound serves as the terminal group.

| Property | Effect of Fluorination | Impact on Device Performance |

|---|---|---|

| LUMO Energy Level | Decreases (becomes more stable) | Increases Open-Circuit Voltage (Voc) |

| HOMO Energy Level | Decreases (becomes more stable) | Can influence Voc and charge separation |

| Optical Bandgap (Eg) | Contracts / Narrows | Enhances Short-Circuit Current (Jsc) by broadening light absorption |

| Electron Mobility (μe) | Increases | Improves charge extraction and Fill Factor (FF) |

| Intermolecular π-π Stacking | Can become shorter/stronger | Facilitates more efficient charge transport |

The following table presents comparative data from a study on A1-D-A2-D-A1 type small molecules, illustrating the impact of varying the number of fluorine atoms on the terminal acceptor group.

| Molecule ID | Number of F atoms per Acceptor End-Group | HOMO (eV) | LUMO (eV) | Power Conversion Efficiency (PCE) as Acceptor (%) |

|---|---|---|---|---|

| M-0F | 0 | -5.30 | -3.41 | 0.58 |

| M-1F | 1 | -5.39 | -3.52 | 1.54 |

| M-2F | 2 | -5.52 | -3.64 | 2.65 |

Data adapted from a study on A1-D-A2-D-A1 type photovoltaic small molecules. nih.gov

These structure-property relationships underscore the importance of this compound as a versatile and powerful component for molecular engineering. By leveraging the predictable effects of fluorination, researchers can rationally design and synthesize new generations of organic electronic materials with tailored properties for enhanced device efficiency and stability. rug.nlrsc.org

Biological Activity and Medicinal Chemistry Research of 2,2 Difluoro 1h Indene 1,3 2h Dione Derivatives in Vitro Focus

Indenedione Scaffold as a Privileged Structure in Medicinal Chemistry

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets with high affinity. biointerfaceresearch.comnih.gov These scaffolds serve as versatile templates for the design of novel ligands by modifying their substitution patterns. biointerfaceresearch.com The indane-1,3-dione nucleus is considered one such privileged scaffold, demonstrating a broad spectrum of biological activities, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

The versatility of the indanedione core stems from its unique structural and electronic features. The presence of two ketone groups flanking a methylene (B1212753) group provides opportunities for a variety of chemical modifications. researchgate.net This allows for the synthesis of a diverse library of derivatives with tailored biological activities. The indane framework itself, a fusion of a benzene (B151609) ring with a five-membered ring, is found in numerous natural products and approved drugs, further highlighting its significance in drug discovery. Its analogues, such as indanone, are key components in drugs like Donepezil for Alzheimer's disease and the HIV protease inhibitor Indinavir.

The incorporation of fluorine atoms, particularly the gem-difluoro group at the 2-position of the indene-1,3-dione scaffold, can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic fluorination is a common approach in medicinal chemistry to enhance the drug-like properties of a lead compound.

In Vitro Antimicrobial Efficacy of 2,2-Difluoro-1H-indene-1,3(2H)-dione Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Derivatives of the indanedione scaffold have shown promise in this area. While specific data on this compound derivatives is limited in publicly available research, the broader class of indane-1,3-dione derivatives has demonstrated both antibacterial and antifungal activities.

In Vitro Antibacterial Spectrum and Potency

Research into the antibacterial properties of indane-1,3-dione derivatives has shown activity against both Gram-positive and Gram-negative bacteria. The table below presents data on the zone of inhibition for a series of indane-1,3-dione derivatives, illustrating their potential as antibacterial agents. It is important to note that these are not specifically 2,2-difluoro derivatives, but they provide a foundational understanding of the antimicrobial potential of the core scaffold.

| Compound ID | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) |

| Bacillus subtilis | Staphylococcus aureus | |

| 538a | 9 | 10 |

| 538b | 10 | 12 |

| 538c | 11 | 13 |

| 538d | 12 | 14 |

| 538e | 13 | 15 |

| 538f | 14 | 16 |

| 538g | 15 | 17 |

Data adapted from a review on Indane-1,3-Dione derivatives. researchgate.net The specific structures of compounds 538a-g were not detailed in the referenced table.

In Vitro Antifungal Spectrum and Potency

Similarly, indane-1,3-dione derivatives have been evaluated for their antifungal activity against a range of fungal pathogens. The following table summarizes the zone of inhibition data for the same series of compounds against common fungal strains.

| Compound ID | Fungi (Zone of Inhibition in mm) |

| Aspergillus niger | |

| 538a | 7 |

| 538b | 8 |

| 538c | 9 |

| 538d | 10 |

| 538e | 11 |

| 538f | 12 |

| 538g | 13 |

Data adapted from a review on Indane-1,3-Dione derivatives. researchgate.net The specific structures of compounds 538a-g were not detailed in the referenced table.

In Vitro Mechanistic Insights into Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound derivatives are not yet fully elucidated. However, insights can be drawn from studies on related compounds. For some N-substituted indan-1,3-diones, it has been shown that they inhibit DNA and RNA synthesis in bacterial cells. nih.gov The presence of fluorine atoms in the structure may also contribute to the antimicrobial effect. Fluoride (B91410) ions are known to inhibit essential bacterial enzymes, such as enolase, which plays a crucial role in glycolysis, thereby disrupting bacterial growth and metabolism. researchgate.netmdpi.com Fluoroquinolones, a major class of antibiotics, exert their effect by inhibiting DNA gyrase and topoisomerase IV. nih.gov It is plausible that fluorinated indenedione derivatives could share or have similar molecular targets within bacterial cells.

In Vitro Anticancer and Cytotoxic Properties of this compound Derivatives

The indenedione scaffold has been extensively investigated for its anticancer potential, with numerous derivatives demonstrating potent cytotoxic effects against a variety of cancer cell lines. The introduction of the 2,2-difluoro moiety is a strategic modification aimed at enhancing this activity.

In Vitro Cell Line Specificity and Potency Profiling

Recent studies have highlighted the potent antiproliferative activity of this compound derivatives against various human cancer cell lines. The data is often presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which quantify the concentration of a compound required to inhibit cell growth by 50%.

One study focused on piperazinyl-difluoro-indene derivatives as potent FGFR (Fibroblast Growth Factor Receptor) inhibitors. The representative compound, (S)-23, exhibited significant antiproliferative activity against cancer cell lines with FGFR mutations.

| Cell Line | Cancer Type | GI50 (nM) |

| MFE-296 | Endometrial Adenocarcinoma (FGFR2 mutant) | 6.4 |

| NCI-H1581 | Lung Adenocarcinoma (FGFR1 fusion) | 8.2 |

| SNU-16 | Stomach Carcinoma (FGFR2 amplified) | 10.4 |

Data from a study on piperazinyl-difluoro-indene derivatives. uniroma1.it

Another study explored a series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors, demonstrating their cytotoxic potential.

| Compound ID | IC50 (µM) against FGFR1 |

| 7b | 3.1 |

| 9a | 5.7 |

| 9b | 3.3 |

| 9c | 4.1 |

Data from a study on 2-hydroxy-1H-indene-1,3(2H)-dione derivatives.

These findings underscore the potential of the this compound scaffold in the development of novel anticancer agents. The potency and selectivity of these derivatives can be fine-tuned through chemical modifications, offering a promising avenue for future cancer research. The mechanism of action for some of these cytotoxic indanedione derivatives involves the inhibition of DNA and RNA synthesis, leading to strand scission. nih.gov

Identification of In Vitro Molecular Targets and Biological Pathways

Research into the derivatives of the 1H-indene-1,3(2H)-dione scaffold has identified several key in vitro molecular targets and biological pathways. The introduction of the difluoro group at the 2-position can significantly influence the compound's electronic properties and metabolic stability, making this class of molecules a subject of interest.

While direct in vitro studies on this compound derivatives are emerging, research on the broader indandione and isoindole-1,3-dione families provides a predictive framework for their biological actions. Key enzymatic targets for these related structures include Fibroblast Growth Factor Receptor 1 (FGFR1), cyclooxygenase (COX) enzymes, and cholinesterases. For instance, certain 2-hydroxy-1H-indene-1,3(2H)-dione derivatives have been identified as inhibitors of FGFR1, a receptor tyrosine kinase involved in cell proliferation and differentiation. pensoft.net Similarly, N-substituted 1H-isoindole-1,3(2H)-dione derivatives have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. mdpi.comnih.gov

A significant biological pathway influenced by the difluoro substitution is metabolic stability. The carbon-fluorine bond is exceptionally strong, and its presence can block metabolic degradation pathways, particularly cytochrome P450-mediated oxidation. smolecule.com This enhanced stability can prolong the half-life of the compound in biological systems, a crucial factor in drug design. smolecule.com

In Vitro Enzyme Inhibition Studies

The 1H-indene-1,3(2H)-dione core is a versatile scaffold for designing enzyme inhibitors. In vitro studies have explored the inhibitory potential of its derivatives against several key enzymes.

Tyrosinase Inhibition Mechanisms (In Vitro)

Tyrosinase is a critical copper-containing enzyme responsible for the rate-limiting step in melanin (B1238610) synthesis. sums.ac.irnih.gov Its inhibition is a key strategy for developing depigmenting agents. Novel 2-arylidine-1H-indene-1,3(2H)-dione analogs have been synthesized and evaluated as tyrosinase inhibitors. One notable derivative, bearing a nitrothiophene group, demonstrated excellent anti-tyrosinase activity with an IC50 value of 3.55 μM, which is comparable to the standard inhibitor, kojic acid. sums.ac.ir

Further mechanistic studies on related 2,3-dihydro-1H-inden-1-one chalcone-like derivatives have shown that they can act as reversible, competitive inhibitors of the diphenolase activity of mushroom tyrosinase. nih.gov Kinetic analysis of two potent hydroxy-substituted derivatives revealed Ki values of 10.3 μM and 8.7 μM, respectively, indicating strong binding to the enzyme's active site. nih.gov Competitive inhibitors typically bind to the free enzyme, preventing the substrate from binding. nih.gov

α-Amylase Inhibition Mechanisms (In Vitro)

α-Amylase is a key enzyme in carbohydrate metabolism, breaking down starch into simpler sugars. emich.edu Inhibiting this enzyme is a therapeutic strategy for managing blood glucose levels. While specific kinetic data for this compound derivatives are not extensively detailed in the available literature, studies on other heterocyclic compounds provide insight into potential inhibition mechanisms. These mechanisms are typically determined through kinetic analyses, such as Lineweaver-Burk plots, which can distinguish between competitive, non-competitive, and uncompetitive inhibition. researchgate.netnih.gov For example, competitive inhibition is characterized by an increase in the Michaelis constant (Km) with a constant maximum velocity (Vmax), whereas uncompetitive inhibition involves a decrease in both Km and Vmax. researchgate.net Molecular docking studies have suggested that derivatives of related scaffolds can bind to the active site of α-amylase. researchgate.net

Investigation of Other Relevant Enzymatic Targets (In Vitro)

Beyond tyrosinase and α-amylase, derivatives of the indene-dione and related isoindole-dione scaffolds have been investigated for their inhibitory effects on other significant enzymatic targets.

Fibroblast Growth Factor Receptor 1 (FGFR1): A novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline, quinoxaline, and isoquinoline (B145761) moieties were evaluated for their in vitro inhibitory activity against FGFR1. Several compounds exhibited notable potency, with IC50 values as low as 3.1 μM and 3.3 μM. pensoft.net

Cholinesterases: Derivatives of 1-H-isoindole-1,3(2H)-dione have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. nih.govresearchgate.net In vitro tests using Ellman's method confirmed inhibitory activity, with one of the most active derivatives against AChE showing an IC50 value of 1.12 μM. researchgate.net

Cyclooxygenases (COX): N-substituted 1H-isoindole-1,3(2H)-dione derivatives have been studied for their ability to inhibit COX-1 and COX-2. Some compounds showed stronger inhibition of COX-1 than the reference drug meloxicam, while others were more potent against COX-2. mdpi.comnih.gov

Monoamine Oxidase A (MAO-A): Computational predictions have suggested that certain N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives may target MAO-A. mdpi.com

| Enzyme Target | Compound Class | Key Findings (In Vitro) | Reference |

|---|---|---|---|

| Tyrosinase | 2-arylidine-1H-indene-1,3(2H)-dione | IC50 = 3.55 μM | sums.ac.ir |

| Tyrosinase | 2,3-dihydro-1H-inden-1-one chalcone-like | Competitive inhibition, Ki = 8.7 μM | nih.gov |

| FGFR1 | 2-hydroxy-1H-indene-1,3(2H)-dione | IC50 = 3.1 μM | pensoft.net |

| Acetylcholinesterase (AChE) | 1-H-isoindole-1,3(2H)-dione | IC50 = 1.12 μM | researchgate.net |

| Cyclooxygenase-2 (COX-2) | N-substituted 1H-isoindole-1,3(2H)-dione | Potent inhibition observed | mdpi.com |

Molecular Docking and In Silico Predictive Modeling for In Vitro Biological Interactions

Molecular docking and in silico modeling are powerful tools used to predict and analyze the binding of ligands to their protein targets at a molecular level. These computational methods provide crucial insights into the structure-activity relationships of this compound derivatives and guide the design of more potent and selective inhibitors.

Analysis of Ligand-Protein Binding Interactions

Detailed analyses of ligand-protein complexes have elucidated the specific interactions that stabilize the binding of indene-dione derivatives within the active sites of their target enzymes. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking.

For FGFR1 inhibitors based on the 2-hydroxy-1H-indene-1,3(2H)-dione scaffold, molecular docking studies revealed key binding modes. pensoft.net The most potent compounds form hydrogen bonds with the backbone of critical amino acid residues such as Asp641 and Lys514 in the ATP-binding pocket. pensoft.net Additionally, hydrophobic interactions with residues like Leu484, Val492, Ala512, Val561, and Leu630 contribute significantly to the binding affinity. pensoft.net Some derivatives also exhibit Pi-Anion interactions with residues like Glu531. pensoft.net

In the case of COX-2 inhibition by N-substituted 1H-isoindole-1,3(2H)-dione derivatives, the most potent inhibitor was found to form hydrogen bonds with Arg120 and Tyr355. nih.gov The molecule fits well within the COX-2 binding site, stabilized by numerous hydrophobic interactions. The isoindole-1,3(2H)-dione moiety itself engages in π-σ and π-alkyl interactions with residues such as Leu352, Ala523, and Val523. nih.gov

Docking studies of 1-H-isoindole-1,3(2H)-dione derivatives into the active site of AChE have shown favorable binding affinities, with calculated docking scores as low as -10.2 kcal/mol. nih.gov The phthalimide (B116566) ring of these derivatives typically orients towards the inside of the enzyme's active gorge, allowing for multiple stabilizing interactions. nih.gov

| Protein Target | Interacting Residues | Interaction Type | Reference |

|---|---|---|---|

| FGFR1 | Asp641, Lys514 | Hydrogen Bond | pensoft.net |

| Leu484, Val492, Ala512, Val561, Leu630 | Hydrophobic Interaction | ||

| Glu531 | Pi-Anion Interaction | ||

| COX-2 | Arg120, Tyr355 | Hydrogen Bond | nih.gov |

| Leu352, Ala523, Val523 | π-alkyl / π-σ Interaction | ||

| AChE | Active site gorge residues | Favorable binding affinity (score: -10.2 kcal/mol) | nih.gov |

Derivation of Structure-Activity Relationships for In Vitro Biological Efficacy

Recent research has highlighted the potential of derivatives based on a (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene scaffold as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cellular processes and tumorigenesis. A systematic investigation into the structure-activity relationships (SAR) of these compounds has provided valuable insights into the structural requirements for potent and selective FGFR inhibition.

The core scaffold, (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene, serves as a crucial anchor for interacting with the FGFR kinase domain. The SAR studies have primarily focused on modifications of the pyridyl group attached to this scaffold. The representative compound, (S)-23, from these studies demonstrated potent antiproliferative activity against cancer cell lines with FGFR1 fusion proteins, FGFR2 amplification, and FGFR2 mutations, with GI₅₀ values in the nanomolar range. smolecule.com It also showed significant activity against cell lines with FGFR3 translocation and FGFR4 mutations. smolecule.com

Key findings from the SAR exploration indicate that the nature and position of substituents on the pyridyl ring significantly influence the inhibitory potency. For instance, the introduction of a methyl group at the 6-position of the pyridine (B92270) ring was found to be beneficial for activity. Furthermore, the stereochemistry of the difluoro-indene core is critical, with the (S)-enantiomer consistently showing higher potency compared to the (R)-enantiomer.

The in vitro efficacy of these derivatives was evaluated through both enzymatic assays against FGFR1-4 kinases and cellular antiproliferative assays against a panel of cancer cell lines harboring various FGFR aberrations. The data from these studies have been instrumental in elucidating the key structural features necessary for potent FGFR inhibition.

| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | NCI-H1581 (FGFR1 fusion) GI₅₀ (nM) | KATOIII (FGFR2 amp) GI₅₀ (nM) | MFE-296 (FGFR2 mut) GI₅₀ (nM) | RT-112 (FGFR3 trans) GI₅₀ (nM) | H-1581 (FGFR4 mut) GI₅₀ (nM) |

|---|---|---|---|---|---|---|---|---|---|

| (S)-23 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 6.4 | 10.4 | 8.7 | Good Activity | Good Activity |

Design, Synthesis, and In Vitro Evaluation of Novel Hybrid Molecules Incorporating the this compound Motif

The strategy of creating hybrid molecules, which combine two or more pharmacophores to generate a single molecule with potentially enhanced or synergistic biological activity, is a well-established approach in drug discovery. In the context of the this compound motif, this would involve covalently linking this scaffold to other known bioactive moieties.

However, a comprehensive review of the scientific literature did not yield specific examples of the design, synthesis, and in vitro evaluation of novel hybrid molecules that explicitly incorporate the this compound core. While the synthesis of various derivatives of 2,2-difluoro-1,3-dicarbonyl compounds has been reported, and the biological activities of other indane-1,3-dione derivatives have been explored, the specific development of hybrid molecules based on the this compound scaffold with detailed in vitro biological data appears to be an area with limited published research.

Future research efforts could be directed towards the rational design of such hybrid molecules. For instance, linking the this compound moiety to other kinase inhibitor pharmacophores, DNA-intercalating agents, or moieties that target other cancer-related pathways could lead to the development of novel therapeutics with unique mechanisms of action. The synthesis of these hybrids would likely involve standard chemical ligation strategies, and their subsequent in vitro evaluation against relevant biological targets and cell lines would be crucial to validate their therapeutic potential.

Future Research Directions and Perspectives on 2,2 Difluoro 1h Indene 1,3 2h Dione

Development of Sustainable and Economically Viable Synthetic Routes

The broader applicability of 2,2-Difluoro-1H-indene-1,3(2H)-dione hinges on the availability of efficient, scalable, and environmentally benign synthetic methods. While traditional industrial production often relies on multi-step sequences like condensation-hydrolysis-decarboxylation starting from fluorinated phthalate (B1215562) derivatives, future research is geared towards more sustainable alternatives. smolecule.com

A promising and potentially cost-effective strategy involves the direct fluorination of 1,3-dicarbonyl compounds using elemental fluorine (F₂). nih.govnih.govbeilstein-journals.org Recent studies have demonstrated that the difluorination of 1,3-diketones and 1,3-ketoesters can be successfully achieved in a simple batch process by using fluorine gas in the presence of quinuclidine (B89598). nih.govnih.gov In this process, quinuclidine is believed to react with fluorine to generate a fluoride (B91410) ion, which facilitates the crucial enolization of the monofluorinated intermediate, and an electrophilic N-F fluorinating agent that completes the difluorination. nih.govnih.gov This method avoids the use of more expensive and specialized fluorinating agents like Selectfluor®, where the second fluorination step can be extremely slow, often taking several days. nih.gov

| Method | Fluorinating Agent | Key Additive/Condition | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Direct Fluorination | Fluorine Gas (F₂) | Quinuclidine (2 equiv.) | Potentially inexpensive for scale-up, simple batch process. | Handling of highly reactive fluorine gas requires specialized equipment. | nih.govnih.gov |

| Electrophilic Fluorination | Selectfluor® | Acetonitrile solvent | High yields for monofluorination, safer reagent handling. | Difluorination is very slow; reagent can be costly. | nih.gov |

| Photocatalysis | Not directly for this core synthesis, but for derivatives | Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺) | Mild reaction conditions, high functional group tolerance. | Primarily for building more complex scaffolds from the core. | smolecule.com |

Further research is expected to focus on optimizing flow chemistry techniques for direct fluorination, which can enhance safety and control over these highly exothermic reactions. nih.gov Additionally, exploring photocatalysis, particularly visible-light-mediated strategies, could provide green and efficient pathways to novel derivatives, even if not for the core synthesis itself. smolecule.com

Exploration of Novel Applications in Emerging Technological Fields

The distinct electronic properties of this compound make it an ideal candidate for advanced applications in organic electronics. Its strong electron-accepting character, planarity, and the stability imparted by the C-F bonds are highly advantageous for use in organic semiconductor devices. smolecule.com

Future work will likely concentrate on its role as a key acceptor unit in donor-acceptor (D-A) systems for next-generation organic light-emitting diodes (OLEDs). smolecule.com Specifically, its incorporation into emitters utilizing thermally activated delayed fluorescence (TADF) is a burgeoning area. smolecule.com TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, and the this compound moiety is instrumental in designing molecules with the small energy gap between the singlet and triplet states required for this process. smolecule.com

Furthermore, this compound is a critical component in the synthesis of non-fullerene acceptors (NFAs) for organic solar cells. Synthetic strategies often employ Knoevenagel condensation reactions between the dione (B5365651) and various electron-rich core units. smolecule.commdpi.com This modular approach allows for the fine-tuning of the acceptor's energy levels, molecular orbitals, and light absorption characteristics, paving the way for more efficient and stable organic photovoltaic devices. smolecule.com

In-Depth Mechanistic Studies of In Vitro Biological Activities

Derivatives of the parent indane-1,3-dione scaffold are known to exhibit a wide spectrum of biological activities, including anticoagulant, antimicrobial, and antitumor effects. The introduction of the difluoromethylene group in this compound offers a powerful tool for enhancing these properties, particularly through improved metabolic stability. smolecule.com

A key future direction is the detailed mechanistic investigation of how this structural motif influences specific biological targets. For instance, recent studies have identified novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as inhibitors of the Fibroblast Growth Factor Receptor 1 (FGFR1), a significant target in cancer therapy. pensoft.netresearchgate.net Future in vitro studies should aim to elucidate the precise molecular interactions responsible for this inhibition, building on initial molecular docking simulations. pensoft.net Understanding how the difluorinated core interacts with the kinase's active site could guide the development of more potent and selective inhibitors.

Another critical area of research is leveraging the difluoro group to enhance pharmacokinetic profiles. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. smolecule.com Comparative studies have already shown that fluorinated analogs can exhibit significantly greater metabolic stability than their non-fluorinated counterparts. smolecule.com Future mechanistic work should quantify these effects through in vitro metabolic assays (e.g., using liver microsomes) to establish clear structure-activity relationships and guide the design of more durable drug candidates.

Rational Design of Next-Generation Functional Materials

The rational design of new materials built upon the this compound core is a frontier of active research. The compound's inherent properties—a rigid, planar structure and strong electron-accepting capability—make it an exemplary building block for creating materials with tailored optoelectronic functions. smolecule.com

The design principle often involves a donor-acceptor architecture, where the this compound unit serves as the electron acceptor. smolecule.com By systematically varying the linked electron-donor component, researchers can precisely control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in organic electronics, as it dictates charge injection, transport, and the absorption/emission spectra of the final material. smolecule.com

Future efforts will focus on creating novel polymers and small molecules for applications beyond OLEDs and solar cells, such as in organic field-effect transistors (OFETs) and sensors. The stability and defined electronic characteristics of the difluoro-indenedione unit can contribute to the development of more robust and reliable electronic components. Research will also explore how modifying the peripheral parts of the indene-dione aromatic ring can further modulate solid-state packing and intermolecular interactions, which are crucial for efficient charge transport in crystalline organic semiconductor films.

Integration of Advanced Computational Methods and Artificial Intelligence in Compound Design and Property Prediction

Advanced computational chemistry and artificial intelligence (AI) are set to revolutionize the discovery and optimization of molecules based on this compound. These in silico tools can accelerate the design-synthesis-test cycle by predicting molecular properties before undertaking costly and time-consuming laboratory work.

Computational studies are already being used to understand reaction mechanisms, such as confirming that fluorine atoms can stabilize transition states in cycloaddition reactions through hyperconjugative effects, thereby lowering activation energy barriers. smolecule.com In the realm of biological activity, molecular docking simulations are employed to predict the binding modes and affinities of indenedione derivatives within the active sites of protein targets like FGFR1. pensoft.netresearchgate.net

The next frontier is the integration of AI and machine learning (ML). ML models can be trained on existing datasets of indenedione derivatives to predict various properties, including electronic characteristics (HOMO/LUMO levels), metabolic stability, and biological activity (e.g., IC₅₀ values). These predictive models can then be used to screen vast virtual libraries of novel candidate structures, identifying the most promising compounds for synthesis. This data-driven approach will enable a more rational and efficient design of next-generation functional materials and therapeutic agents derived from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.